molecular formula C6H10O4 B157298 Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate CAS No. 136171-94-3

Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate

Cat. No.: B157298
CAS No.: 136171-94-3
M. Wt: 146.14 g/mol
InChI Key: JSWMMEAMKHHEDN-UHNVWZDZSA-N
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Description

Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is a chemical compound with the molecular formula C6H10O4 It is an ester derivative of oxiranecarboxylic acid, featuring a hydroxymethyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) typically involves the reaction of oxiranecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxiranecarboxylic acid, 3-(carboxymethyl)-.

    Reduction: Formation of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) involves the hydrolysis of the ester bond to release oxiranecarboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released oxiranecarboxylic acid can then participate in various biochemical pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-methyl-3-propyl-, trans-
  • Oxirane, 2-methyl-3-propyl-, cis-
  • Oxirane, 2-methyl-3-propyl-, (2R,3R)-rel-

Uniqueness

Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups

Properties

CAS No.

136171-94-3

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

JSWMMEAMKHHEDN-UHNVWZDZSA-N

SMILES

CCOC(=O)C1C(O1)CO

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)CO

Canonical SMILES

CCOC(=O)C1C(O1)CO

Synonyms

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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